molecular formula C11H9F3O3 B1523883 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid CAS No. 1333869-08-1

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1523883
CAS No.: 1333869-08-1
M. Wt: 246.18 g/mol
InChI Key: KSPBLJDCELRAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Research on similar compounds like parabens, which share structural similarities with 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid, highlights the importance of understanding the occurrence, fate, and behavior of these compounds in aquatic environments. Studies have shown that while wastewater treatments can effectively reduce their presence, they remain detectable at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is due to continuous environmental introduction from consumer product usage. Moreover, the transformation of these compounds through reactions with free chlorine can yield halogenated by-products, indicating potential environmental and toxicological impacts that merit further investigation (Haman, Dauchy, Rosin, & Munoz, 2015).

Degradation and Stability

The degradation processes and stability of related compounds, such as nitisinone, offer insights into the chemical behaviors that might be expected from this compound. Research into nitisinone's degradation under various conditions has revealed the formation of stable by-products, contributing to our understanding of the environmental persistence and behavior of similar chemical structures. This knowledge is crucial for assessing the environmental impact and potential risks associated with these compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Regulatory Functions in Gut Health

Benzoic acid, which is structurally related to this compound, has been shown to regulate gut functions when used as a food and feed additive. This regulation includes influencing enzyme activity, redox status, immunity, and microbiota, showcasing the potential of related compounds to impact health beyond their primary applications. Such findings underline the importance of exploring the multifaceted roles these compounds can play in biological systems (Mao, Yang, Chen, Yu, & He, 2019).

Properties

IUPAC Name

2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPBLJDCELRAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.